N-Acetylgalactosamine 6-sulfate

Description

Biochemical Significance in Glycosaminoglycan Metabolism

N-Acetylgalactosamine 6-sulfate is a key substrate in the metabolism and degradation of glycosaminoglycans, which are long unbranched polysaccharides consisting of repeating disaccharide units. The enzyme N-acetylgalactosamine-6-sulfatase (EC 3.1.6.4) catalyzes the hydrolytic removal of the 6-sulfate group from N-acetylgalactosamine 6-sulfate residues in GAGs such as chondroitin sulfate and keratan sulfate.

This enzymatic activity is crucial for the proper lysosomal degradation of GAGs. Deficiency or malfunction of this enzyme leads to the accumulation of partially degraded GAGs within lysosomes, disrupting cellular function and extracellular matrix integrity.

Pathophysiological Relevance to Mucopolysaccharidosis IV A (MPS IVA)

Mucopolysaccharidosis type IVA (MPS IVA), also known as Morquio A syndrome, is a lysosomal storage disorder caused by mutations in the GALNS gene encoding N-acetylgalactosamine-6-sulfatase. The deficiency of this enzyme results in impaired degradation of keratan sulfate and chondroitin-6-sulfate, leading to their accumulation in tissues, particularly cartilage, cornea, and bone.

Clinical and Genetic Insights:

- MPS IVA manifests with skeletal abnormalities, corneal clouding, and other systemic symptoms due to GAG accumulation.

- Multiple mutations in the GALNS gene have been identified, including missense mutations affecting enzyme folding and activity, such as p.(Arg386Cys), p.(Gly301Cys), and others. These mutations correlate with the severity of the clinical phenotype.

- Enzyme replacement therapy with elosulfase alfa has been developed to treat MPS IVA by supplementing the deficient enzyme.

Table 1: Selected GALNS Gene Mutations and Associated Phenotypes

| Mutation | Location in Enzyme | Effect on Enzyme | Phenotype Severity | Conservation Status |

|---|---|---|---|---|

| p.(Arg386Cys) | Hydrophobic core | Impaired folding/activity | Classic severe phenotype | Conserved in vertebrates |

| p.(Gly301Cys) | Hydrophobic core | Impaired folding/activity | Classic severe phenotype | Highly conserved |

| p.(Gly421Glu) | Enzyme surface | Affects monomer interaction | Classic severe phenotype | Vertebrate-specific |

| p.(Tyr190Cys) | Partial hydrophobic core | Partial activity loss | Attenuated phenotype | Partially conserved |

Evolutionary Conservation and Functional Diversity

The residues involved in N-acetylgalactosamine 6-sulfate binding and catalysis exhibit varying degrees of evolutionary conservation, reflecting their functional importance. Highly conserved residues tend to be critical for enzyme stability and activity, while less conserved residues may contribute to species-specific enzyme regulation or substrate specificity.

- Studies indicate that mutations affecting highly conserved amino acids generally result in more severe clinical phenotypes, underscoring the evolutionary pressure to maintain these residues for proper enzyme function.

- Some residues are conserved only among vertebrates, indicating evolutionary adaptation of the enzyme's function in complex organisms.

Visual and Data Representations

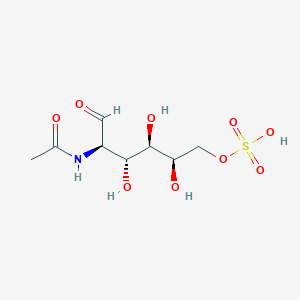

Figure 1: Chemical Structure of N-Acetylgalactosamine 6-Sulfate

- Depicts the hexose ring with acetyl and sulfate groups at specific positions, illustrating the molecular configuration essential for enzymatic recognition and activity.

Figure 2: Schematic of N-Acetylgalactosamine-6-Sulfatase Action

- Shows the enzyme cleaving the sulfate group from N-acetylgalactosamine 6-sulfate residues within GAG chains, facilitating their degradation in lysosomes.

Figure 3: Structural Impact of Missense Mutations on N-Acetylgalactosamine-6-Sulfatase

- Highlights locations of key mutations within the enzyme’s 3D structure, correlating structural disruption with functional deficiency and clinical outcomes.

This detailed overview integrates biochemical, genetic, and clinical perspectives on N-acetylgalactosamine 6-sulfate, emphasizing its critical role in glycosaminoglycan metabolism and the pathogenesis of MPS IVA. The evolutionary insights further enhance understanding of enzyme function and disease variability.

Properties

CAS No. |

10357-00-3 |

|---|---|

Molecular Formula |

C8H15NO9S |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C8H15NO9S/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17)/t5-,6+,7+,8-/m0/s1 |

InChI Key |

NHZWETQZLORZIR-OSMVPFSASA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)O)O)O)O |

Other CAS No. |

10357-00-3 |

physical_description |

Solid |

Synonyms |

N-acetylgalactosamine 6-sulfate NAG-6-S |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role in Glycosaminoglycans

GalNAc6S is a key component of chondroitin sulfate (CS) and dermatan sulfate (DS), which are types of GAGs. These compounds are involved in numerous biological functions, including:

- Cell signaling : GAGs, including those containing GalNAc6S, interact with various growth factors and cytokines, influencing cell proliferation and differentiation.

- Matrix structure : They provide structural support to extracellular matrices, facilitating tissue integrity and elasticity.

Enzyme Replacement Therapy

One of the most prominent applications of GalNAc6S is in enzyme replacement therapy (ERT) for Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome. Patients with this condition lack functional N-acetylgalactosamine-6-sulfate sulfatase (GALNS), which leads to the accumulation of GAGs and subsequent cellular damage. ERT using recombinant GALNS has shown promise in:

- Reducing GAG accumulation : Administration of recombinant GALNS can decrease the levels of accumulated GAGs in tissues.

- Improving clinical outcomes : Clinical trials have demonstrated improvements in mobility and respiratory function among treated patients .

Cancer Research

Recent studies have highlighted the role of GalNAc6S in cancer metastasis. For instance, the presence of E-disaccharide units containing GalNAc6S on tumor cells has been implicated in enhancing cell adhesion and invasion capabilities. Research suggests that targeting these pathways could lead to novel anticancer therapies:

- Targeting sulfatases : Inhibitors of enzymes involved in GAG modification may reduce tumor aggressiveness by disrupting the metastatic potential of cancer cells .

- Biomarker development : The expression levels of GalNAc6S-related enzymes may serve as biomarkers for certain cancers, aiding in diagnosis and prognosis .

Mucopolysaccharidosis IVA Treatment

A pivotal study involved administering recombinant GALNS to patients with MPS IVA. The results indicated a significant reduction in urinary GAG levels and improved physical function scores over a 24-month period. This study underscores the potential of GalNAc6S as a therapeutic target for lysosomal storage disorders .

Cancer Metastasis Mechanisms

In a study focusing on Lewis lung carcinoma cells, researchers knocked down the expression of GalNAc4S-6ST, leading to decreased E-unit formation. This resulted in reduced cell adhesion and invasive capacity, suggesting that manipulating GalNAc sulfation patterns could be a viable strategy for inhibiting cancer progression .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: Positional and Isomeric Sulfation Variants

N-Acetylgalactosamine 4-Sulfate (GalNAc4S)

- Structure : Sulfation at the C4 position of GalNAc.

- Role : Found in chondroitin 4-sulfate (C4S) and dermatan sulfate (DS).

- Enzyme Specificity : Degraded by N-acetylgalactosamine-4-sulfate sulfatase (arylsulfatase B, ARSB), which exclusively targets the C4-sulfated terminal residues .

- Clinical Relevance : ARSB deficiency causes Maroteaux-Lamy syndrome (MPS VI), distinct from MPS IVA .

N-Acetylglucosamine 6-Sulfate (GlcNAc6S)

- Structure : Sulfation at the C6 position of N-acetylglucosamine (GlcNAc).

- Role : Found in keratan sulfate and heparan sulfate.

- Enzyme Specificity : Degraded by N-acetylglucosamine-6-sulfate sulfatase (GNS), a distinct enzyme from GALNS .

- Clinical Relevance : GNS deficiency leads to Sanfilippo syndrome (MPS III), highlighting divergent pathologies compared to MPS IVA .

Functional Analogs: Terminal Sulfated Residues in GAGs

Galactose 6-Sulfate (Gal6S)

- Role : Terminal residue in keratan sulfate.

- Enzyme Specificity : GALNS also hydrolyzes Gal6S in KS, demonstrating dual substrate specificity for both GalNAc6S and Gal6S .

- Clinical Relevance : Co-accumulation of Gal6S and GalNAc6S in MPS IVA underscores the enzyme’s dual role .

Iduronate 2-Sulfate (IdoA2S)

Enzymatic and Metabolic Differentiation

Research Findings and Mechanistic Insights

Mixed-substrate experiments confirm that sulfatases act exclusively on their target residues without cross-reactivity .

Biochemical Pathways :

- Biosynthesis : CHST3 (carbohydrate sulfotransferase 3) mediates sulfation at the C6 position of GalNAc in chondroitin sulfate, a step upstream of GALNS-mediated degradation .

- Degradation : Accumulation of GalNAc6S in MPS IVA disrupts cartilage homeostasis, as C6S is a major component of extracellular matrices in skeletal tissues .

Diagnostic Biomarkers: Urinary excretion of non-reducing terminal GalNAc6S-containing disaccharides (e.g., HNAc-UA(1S)) serves as a sensitive biomarker for MPS IVA .

Q & A

Q. What is the enzymatic role of GALNS in lysosomal degradation, and how does its deficiency lead to mucopolysaccharidosis IVA (MPS IVA)?

GALNS (N-acetylgalactosamine-6-sulfatase) hydrolyzes 6-sulfate groups from GalNAc6S in chondroitin 6-sulfate (C6S) and galactose 6-sulfate in keratan sulfate (KS). Deficiency results in lysosomal accumulation of these glycosaminoglycans (GAGs), leading to skeletal dysplasia, corneal clouding, and systemic pathology in MPS IVA . Methodologically, GALNS activity is assayed using fluorometric substrates, radiometric assays, or ESI-MS/MS with synthetic oligosaccharides (e.g., C6S-derived substrates) to quantify residual enzyme activity in patient fibroblasts or dried blood spots .

Q. How is GalNAc6S structurally characterized within chondroitin sulfate chains?

GalNAc6S is a monosulfated disaccharide unit (GlcA-GalNAc6S) in C6S. Structural analysis involves enzymatic digestion (e.g., chondroitinase ABC), followed by HPLC or LC-MS/MS to separate and quantify sulfation patterns. Shark-derived C6S predominantly contains GalNAc6S, while bovine C6S has mixed 4-/6-sulfation, enabling comparative studies . Nuclear magnetic resonance (NMR) further resolves sulfation positions and chain conformation .

Q. What are the primary biomarkers for diagnosing MPS IVA, and how are they detected?

Elevated KS and C6S in urine, blood, or tissues are key biomarkers. KS is quantified via ELISA using anti-KS antibodies or LC-MS/MS to measure specific disaccharides (e.g., Gal6S-containing fragments). C6S accumulation is assessed using fluorophore-assisted carbohydrate electrophoresis (FACE) or enzymatic digestion coupled with mass spectrometry .

Advanced Research Questions

Q. How do mutations in the GALNS gene impact enzyme kinetics and substrate specificity?

Over 148 pathogenic mutations (e.g., missense, nonsense) reduce or abolish GALNS activity. Kinetic studies using recombinant mutant enzymes (e.g., expressed in CHO cells) reveal impaired binding to C6S/KS substrates. For example, p.R386C disrupts active-site conformation, reducing sulfatase activity by >95%. Structural modeling (e.g., X-ray crystallography of human GALNS) identifies critical residues for sulfate ester hydrolysis .

Q. What experimental models are used to study MPS IVA pathogenesis and therapeutic interventions?

- Mouse models : GALNS knockout mice recapitulate skeletal abnormalities and GAG accumulation. Therapeutic efficacy is tested via enzyme replacement therapy (ERT) with recombinant GALNS or AAV-mediated gene therapy targeting liver or skeletal tissues .

- Cell models : Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs) are used to assess lysosomal storage and drug responses. CRISPR-Corrected iPSCs validate genotype-phenotype relationships .

Q. What challenges arise in AAV-mediated gene therapy for MPS IVA, particularly regarding immune responses?

Female MPS IVA mice exhibit stronger anti-AAV neutralizing antibodies (4.6-fold higher titers) and reduced GALNS activity (6.8-fold lower) compared to males. Strategies to mitigate immunogenicity include using tissue-specific promoters (e.g., thyroxine-binding globulin), empty capsid pre-treatment, or transient immunosuppression .

Q. How do sulfotransferases regulate GalNAc6S biosynthesis, and what are their roles in disease?

GalNAc4S-6ST (N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase) catalyzes 6-O-sulfation of GalNAc4S to form disulfated GalNAc(4,6-SO₄) residues in CS/DS chains. Knockout mice lack these residues, leading to reduced protease activity in mast cells and altered tumor metastasis. Inhibiting GalNAc4S-6ST reduces pulmonary colonization of cancer cells, suggesting therapeutic potential .

Q. What methodological advancements enable precise quantification of GALNS activity in complex biological samples?

ESI-MS/MS assays using synthetic substrates (e.g., GalNAc6S-containing tetrasaccharides) allow multiplexed, high-sensitivity detection of enzyme activity in dried blood spots. This method avoids interference from endogenous GAGs and improves diagnostic accuracy for newborn screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.